molecular formula C21H16N2O4S2 B2704101 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methanesulfonylbenzamide CAS No. 896284-29-0

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methanesulfonylbenzamide

Cat. No.: B2704101
CAS No.: 896284-29-0
M. Wt: 424.49
InChI Key: QZWVEYVPLLTGIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-Benzothiazol-2-yl)-3-hydroxyphenyl]-3-methanesulfonylbenzamide is a benzamide derivative featuring a benzothiazole moiety and a methanesulfonyl group. Its molecular formula is C₂₆H₂₅N₃O₄S₂, with a molecular weight of 507.62 g/mol . The compound’s structure includes a 1,3-benzothiazole ring linked to a 3-hydroxyphenyl group, which is further substituted with a 3-methanesulfonylbenzamide moiety.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S2/c1-29(26,27)15-6-4-5-13(11-15)20(25)22-14-9-10-16(18(24)12-14)21-23-17-7-2-3-8-19(17)28-21/h2-12,24H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWVEYVPLLTGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methanesulfonylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include derivatives with modified functional groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in its 3-methanesulfonylbenzamide group and benzothiazole core. Below is a comparison with key analogues:

Compound Name (Source) Key Substituents/Functional Groups Molecular Weight (g/mol) Notable Properties/Applications
Target Compound 3-methanesulfonyl, benzothiazole, 3-hydroxyphenyl 507.62 Electron-withdrawing sulfonyl group; potential pharmacological applications
BA99385 () 4-(3-methylpiperidin-1-yl)sulfonyl, benzothiazole 507.62 Bulkier sulfonyl group; structural isomerism at sulfonyl position
11e () 4-(3-methylphenoxy), piperazine ~492.5 (M+H)⁺ Lower molecular weight; phenoxy substituent for lipophilicity
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () N,O-bidentate directing group, 3-methyl Not provided Metal-catalyzed C–H bond functionalization

Key Observations :

  • Benzothiazole vs. Piperazine/Phenoxy: The benzothiazole core distinguishes the target from piperazine-containing analogues (e.g., 11e), which prioritize hydrogen-bonding interactions . Phenoxy substituents (e.g., in 11e) increase lipophilicity compared to sulfonyl groups .
Physicochemical Properties
  • Melting Points: Phenoxy derivatives (e.g., 11e, 11f) exhibit melting points between 110–165°C, influenced by substituent polarity . The target compound’s melting point is unreported but expected to differ due to its sulfonyl group.
  • Solubility: The methanesulfonyl group in the target compound may improve aqueous solubility compared to bulkier sulfonyl or lipophilic phenoxy groups .
Spectroscopic Characterization

All compounds (target included) are characterized via ¹H/¹³C NMR, IR, and mass spectrometry . BA99385 and piperazine analogues () also employ X-ray crystallography for structural confirmation, a method widely supported by SHELX software () .

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methanesulfonylbenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity against various biological targets.

Synthesis of the Compound

The compound can be synthesized through a multi-step process involving the reaction of benzothiazole derivatives with hydroxyphenyl and methanesulfonyl groups. The synthesis typically involves:

  • Formation of Benzothiazole Derivative : Starting from 2-aminobenzenethiol and appropriate aldehydes or ketones.
  • Hydroxylation : Introduction of a hydroxyl group at the 3-position of the phenyl ring.
  • Sulfonamide Formation : Reaction with methanesulfonyl chloride to yield the final product.

Antitumor Activity

Recent studies have highlighted the antitumor properties of benzothiazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant cytotoxicity against various cancer cell lines:

  • Cell Lines Tested : NCI-H226, SK-N-SH, HT29, MKN-45, and MDA-MB-231.
  • Cytotoxicity Results : The compound demonstrated IC50 values ranging from 0.24 to 0.92 µM, indicating potent antiproliferative activity .

The mechanism by which this compound exerts its biological effects is primarily through the activation of procaspase-3, a key player in apoptosis:

  • Procaspase-3 Activation : The compound was found to activate procaspase-3 with an EC50 value of 0.31 µM, suggesting a mechanism that promotes programmed cell death in cancer cells .

Structure-Activity Relationship (SAR)

Structure-activity relationship studies have provided insights into how modifications to the compound influence its biological activity:

  • Critical Moieties : The presence of the phenolic hydroxyl group and specific substitutions on the benzothiazole ring were identified as critical for enhancing antitumor activity.
  • Electron-Withdrawing Groups : The introduction of electron-withdrawing groups at strategic positions on the benzothiazole moiety significantly improved the cytotoxic profile .

Comparative Biological Activity Table

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundNCI-H2260.24Procaspase-3 activation
SK-N-SH0.92Procaspase-3 activation
HT290.60Procaspase-3 activation
MKN-450.80Procaspase-3 activation
MDA-MB-2310.75Procaspase-3 activation

Case Studies

Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:

  • Study on Anticancer Properties : A study demonstrated that compounds similar to this compound showed significant tumor regression in animal models when administered at therapeutic doses .
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes and improved survival rates compared to control groups, reinforcing its potential as a therapeutic agent .

Q & A

Q. How can researchers optimize the synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methanesulfonylbenzamide?

  • Methodological Answer : The synthesis involves multi-step routes, including condensation of benzothiazole precursors with activated sulfonylbenzamide intermediates. Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, dichloromethane) enhance reactivity and solubility .
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
  • Purification : Chromatography (silica gel) or recrystallization is critical for isolating high-purity products (>95%) .
    Example protocol: A 12-hour reaction under nitrogen at 70°C in DMF, followed by column chromatography (ethyl acetate/hexane, 3:7), yields ~65% .

Q. What spectroscopic techniques are used to confirm the molecular structure of this compound?

  • Methodological Answer : Structural validation requires a combination of:
  • NMR : 1^1H and 13^13C NMR identify aromatic protons (δ 7.2–8.5 ppm) and sulfonyl/amide carbonyl signals (δ 165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 391.4 [M+H]+^+) .
  • IR Spectroscopy : Peaks at ~3300 cm1^{-1} (O–H stretch) and ~1350 cm1^{-1} (S=O stretch) validate functional groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?

  • Methodological Answer : SAR analysis involves systematic substitution of functional groups and evaluation of bioactivity. For example:
Substituent PositionFunctional GroupImpact on Activity
Benzothiazole C-2MethanesulfonylEnhances target binding via hydrophobic interactions
Phenyl C-3HydroxylImproves solubility and H-bond donor capacity
Comparative assays (e.g., enzyme inhibition or receptor binding) are used to rank derivatives. Computational tools like molecular docking (AutoDock Vina) predict binding modes to targets like κ-opioid receptors .

Q. What in vitro assays are suitable for evaluating this compound’s interaction with biological targets?

  • Methodological Answer :
  • [35S]GTPγS Binding Assays : Quantify G-protein coupling efficiency to receptors (e.g., κ-opioid receptors) to assess antagonist potency (IC50_{50} values) .
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kon_{on}/koff_{off}) for target-ligand interactions .
  • Fluorescence Polarization : Detects competitive displacement of fluorescent probes in enzyme active sites .

Q. How can crystallographic data resolve contradictions in reported bioactivity profiles?

  • Methodological Answer : Discrepancies in activity (e.g., varying IC50_{50} values across studies) may arise from polymorphic crystal forms or solvate differences. Techniques include:
  • Single-crystal X-ray diffraction : SHELX software refines structures to confirm hydrogen-bonding networks and π-stacking interactions critical for activity .
  • Powder XRD : Identifies polymorphs affecting solubility and bioavailability .

Q. What strategies improve the compound’s stability under experimental conditions?

  • Methodological Answer :
  • pH buffering : Stability is maintained at pH 6–8 (avoiding hydrolysis of sulfonamide groups) .
  • Temperature control : Storage at –20°C in anhydrous DMSO prevents degradation .
  • Light protection : Amber vials reduce photooxidation of the benzothiazole moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.